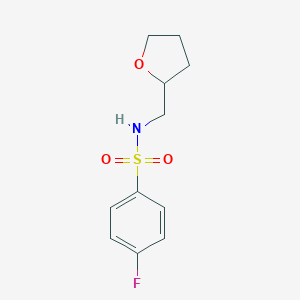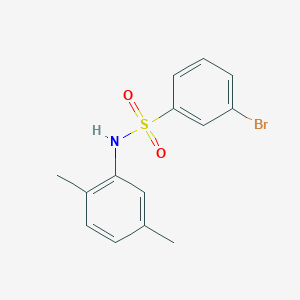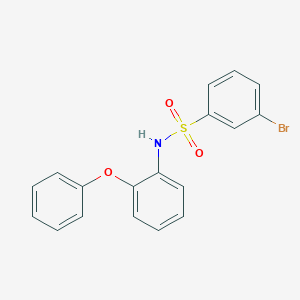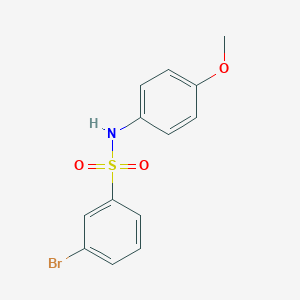![molecular formula C11H12Cl2O2S B262858 1-{[(2,2-Dichlorocyclopropyl)methyl]sulfonyl}-4-methylbenzene](/img/structure/B262858.png)
1-{[(2,2-Dichlorocyclopropyl)methyl]sulfonyl}-4-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[(2,2-Dichlorocyclopropyl)methyl]sulfonyl}-4-methylbenzene is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DCDMSB and is a sulfone derivative of 4-methylbenzene.
Mecanismo De Acción
Further studies are needed to elucidate the mechanism of action of DCDMSB.
4. Toxicity Studies: Further studies are needed to determine the toxicity of DCDMSB and its potential impact on human health.
Conclusion:
1-{[(2,2-Dichlorocyclopropyl)methyl]sulfonyl}-4-methylbenzene is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DCDMSB have been discussed in this paper. Further studies are needed to explore the potential of DCDMSB in various fields and to elucidate its mechanism of action.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-{[(2,2-Dichlorocyclopropyl)methyl]sulfonyl}-4-methylbenzene has several advantages and limitations for lab experiments. Some of these are as follows:
Advantages:
1. High Yield: The synthesis of DCDMSB has a high yield of around 80%.
2. Versatility: DCDMSB can be used as a building block for the synthesis of various compounds.
3.
Actividad Biológica
DCDMSB has been shown to have various biological activities.
Limitations:
1. Toxicity: DCDMSB is toxic and should be handled with care.
2. Limited Solubility: DCDMSB has limited solubility in water and other common solvents.
3. Limited Stability: DCDMSB is not very stable and can decompose over time.
Direcciones Futuras
There are several future directions for the study of 1-{[(2,2-Dichlorocyclopropyl)methyl]sulfonyl}-4-methylbenzene. Some of these are as follows:
1. Development of New Drugs: DCDMSB has shown potential as a lead compound for the development of new drugs. Further studies are needed to explore this potential.
2. Material Science: DCDMSB can be used as a building block for the synthesis of new materials. Further studies are needed to explore the potential of DCDMSB in this field.
3.
Métodos De Síntesis
The synthesis of 1-{[(2,2-Dichlorocyclopropyl)methyl]sulfonyl}-4-methylbenzene involves the reaction of 4-methylbenzenesulfonyl chloride with dichlorocarbene. The reaction takes place in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The yield of this reaction is around 80% and the purity of the product can be improved through recrystallization.
Aplicaciones Científicas De Investigación
1-{[(2,2-Dichlorocyclopropyl)methyl]sulfonyl}-4-methylbenzene has been extensively studied for its potential applications in various fields. Some of the scientific research applications of this compound are as follows:
1. Organic Synthesis: DCDMSB is used as a reagent in organic synthesis for the preparation of various compounds such as sulfones, sulfoxides, and sulfonamides.
2. Medicinal Chemistry: DCDMSB has been studied for its potential use in the development of new drugs. It has been found to have antimicrobial, antifungal, and antitumor properties.
3. Material Science: DCDMSB has been used as a building block in the synthesis of new materials such as polymers and dendrimers.
Propiedades
Nombre del producto |
1-{[(2,2-Dichlorocyclopropyl)methyl]sulfonyl}-4-methylbenzene |
|---|---|
Fórmula molecular |
C11H12Cl2O2S |
Peso molecular |
279.2 g/mol |
Nombre IUPAC |
1-[(2,2-dichlorocyclopropyl)methylsulfonyl]-4-methylbenzene |
InChI |
InChI=1S/C11H12Cl2O2S/c1-8-2-4-10(5-3-8)16(14,15)7-9-6-11(9,12)13/h2-5,9H,6-7H2,1H3 |
Clave InChI |
MTKHGJFAJVWPKU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2CC2(Cl)Cl |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)CC2CC2(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-(tert-butyl)-N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}amine](/img/structure/B262808.png)






